molecular formula C21H23NO5 B12420734 Tubulin inhibitor 19

Tubulin inhibitor 19

Cat. No.: B12420734
M. Wt: 369.4 g/mol
InChI Key: DNNFLEUAGIQALJ-VMPITWQZSA-N
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Description

Tubulin Inhibitor 19 is a potent small-molecule compound that targets tubulin, a protein that forms the structural framework of microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy by inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate. This intermediate is then reacted with aldehydes in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 19 has a wide range of scientific research applications:

Mechanism of Action

Tubulin Inhibitor 19 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, disrupting the microtubule network within the cell. As a result, cell division is halted, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The inhibition of microtubule dynamics also affects intracellular transport and cell signaling pathways .

Comparison with Similar Compounds

Uniqueness of Tubulin Inhibitor 19: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells. Unlike some other tubulin inhibitors, it is metabolically stable and can be synthesized using relatively simple chemical reactions. Its unique binding mode and molecular structure make it a promising candidate for further development as an anticancer agent .

Biological Activity

Tubulin inhibitors represent a significant class of compounds in cancer therapeutics, targeting the microtubule dynamics essential for cell division. Among these, "Tubulin inhibitor 19" has garnered attention for its potential efficacy against various cancer types. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanism of action, efficacy in preclinical models, and potential clinical implications.

This compound acts primarily by binding to the colchicine site on β-tubulin, disrupting microtubule polymerization. This inhibition leads to mitotic arrest and apoptosis in cancer cells. The compound's structural characteristics allow it to effectively compete with natural ligands at the binding site, thus destabilizing microtubules and preventing their normal function during cell division.

Efficacy in Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines. The following table summarizes its IC50 values compared to other known tubulin inhibitors:

CompoundIC50 (µM)Cancer Cell Line
This compound2.9A549 (Lung)
Colchicine0.5A549 (Lung)
Paclitaxel10MCF-7 (Breast)
Vincristine5HCT116 (Colon)

These results indicate that this compound is comparable in potency to established agents like colchicine, suggesting its potential as a viable therapeutic option.

Mechanistic Studies

Mechanistic investigations have revealed that this compound induces significant changes in microtubule dynamics. For instance, treatment with the compound has been shown to cause abnormal spindle formation and chromosome misalignment during mitosis, which are hallmark indicators of its antitumor activity.

In a study involving A549 lung cancer cells, treatment with this compound led to:

  • Increased G2/M phase arrest : Approximately 70% of cells were arrested in this phase after treatment.
  • Induction of apoptosis : Flow cytometry analysis indicated a significant increase in apoptotic cells post-treatment.

Case Studies

Case Study 1: Efficacy in Murine Models
In vivo studies conducted on murine models bearing human tumor xenografts demonstrated that this compound significantly reduced tumor volume compared to control groups. At a dosage of 0.7 mg/kg, tumors exhibited rapid necrosis and decreased vascularization.

Case Study 2: Combination Therapy
A combination therapy approach using this compound alongside standard chemotherapeutics showed enhanced efficacy. For example, in combination with gemcitabine, the overall survival rate improved by approximately 30% in pancreatic cancer models compared to monotherapy.

Safety Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Further studies are necessary to fully elucidate its long-term safety and tolerability.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+

InChI Key

DNNFLEUAGIQALJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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